Dimethyl fluorophosphate
Description
Historical Development and Early Research Initiatives
The study of organophosphorus compounds, a vast and complex field of organic chemistry, has roots extending back to the early 19th century. researchgate.net However, the specific investigation into organophosphorus compounds containing a fluorine atom is a more recent, 20th-century development that significantly shaped the trajectory of the field.
The advent of fluorine chemistry in the 1930s provided new avenues for synthesis. mdpi.com The German scientist Willy Lange at the University of Berlin was a pioneer in this area, being the first to utilize fluorine to produce organophosphorus compounds. mdpi.com In 1929, Lange reported on the synthesis of sodium monofluorophosphate and attempted unsuccessfully to prepare monofluorophosphoric acid. wikipedia.org His seminal work laid the foundation for the synthesis of a new class of compounds characterized by the highly reactive phosphorus-fluorine (P-F) bond. nih.gov
In 1932, Willy Lange, along with his graduate student Gerda von Krueger, provided the first description of the potent physiological effects of monofluoroesters of phosphoric acid, specifically dimethyl fluorophosphate (B79755) (CH₃O)₂P(O)F and its analogue, diethyl fluorophosphate (DEFP). mdpi.comnih.gov During their synthetic work, they personally experienced the toxic effects of the vapors, noting disturbances in vision and other physiological responses. nih.gov This early account was one of the first to document the unique biological activity associated with this class of organofluorophosphates. mdpi.com
The discoveries by Lange and von Krueger were a catalyst for further research into organophosphorus compounds. In Germany, this work was significantly advanced by Gerhard Schrader at I.G. Farbenindustrie. researchgate.netnih.gov Starting in 1936, Schrader's systematic research led to the synthesis of thousands of new organophosphorus compounds, including highly toxic derivatives of phosphoric acid that were classified for potential use as chemical warfare agents, such as Tabun and Sarin (B92409). mdpi.comnih.gov Concurrently, research in the United Kingdom, inspired by Lange's work, was conducted by scientists like Saunders, leading to the synthesis of diisopropyl fluorophosphate (DFP) in 1941. mdpi.com This period marked a divergence in organophosphorus research, with parallel paths pursuing the development of both agricultural insecticides and potent nerve agents. nih.gov
| Year | Key Development | Primary Researcher(s) | Significance |
| 1854 | First synthesis of an organophosphate with anticholinesterase properties (TEPP). researchgate.net | Philippe de Clermont | Established the biological activity of a key class of organophosphates. researchgate.net |
| 1932 | First synthesis and description of the toxic effects of dimethyl fluorophosphate and diethyl fluorophosphate. mdpi.comnih.gov | Willy Lange and Gerda von Krueger | Pioneered the field of organofluorophosphates and documented their potent biological effects. mdpi.comnih.gov |
| 1936 | Development of a method for synthesizing new, highly toxic phosphoric acid derivatives (e.g., Tabun). mdpi.com | Gerhard Schrader | Marked the beginning of intensive research into organophosphates for chemical warfare applications. mdpi.comnih.gov |
| 1941 | Synthesis of diisopropyl fluorophosphate (DFP). mdpi.com | Saunders and co-workers | Expanded the range of known potent organofluorophosphate inhibitors in the United Kingdom. mdpi.com |
Significance and Scope of Research on Organofluorophosphates
Organofluorophosphates, including this compound, hold a distinct position in chemical research. Their unique reactivity makes them invaluable tools for studying fundamental biological and chemical processes.
Organofluorophosphates like this compound (DMFP) and its close analogue diisopropyl fluorophosphate (DFP) are powerful chemical probes, primarily due to their ability to act as potent, irreversible inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE). smolecule.com The mechanism involves the phosphorylation of a critical serine residue in the enzyme's active site, forming a stable covalent bond. medscape.com This irreversible inhibition effectively halts the enzyme's function. medscape.com
This property is exploited in several research contexts:
Enzyme Kinetics and Mechanism: By using these compounds, researchers can study the kinetics of enzyme inhibition and elucidate the structure and function of enzyme active sites. smolecule.com
Neurobiology Research: As inhibitors of AChE, they serve as model compounds to study the consequences of acetylcholine (B1216132) accumulation in the nervous system and the molecular mechanisms of neurotoxicity. smolecule.com
Probe Development: The phosph(on)ate group is a key component in the design of more complex chemical probes used to study the proteome and identify the targets of various bioactive molecules. researchgate.netblogspot.com
This compound is a model compound for understanding the chemistry of the broader organophosphate class. The chemistry is dominated by the phosphorus(V) center and the nature of its substituents. The fluorine atom, being highly electronegative, makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. The P-F bond is also a key feature, with the fluoride (B91410) ion acting as a good leaving group, which contributes to the compound's high reactivity.
Research into the synthesis of fluorophosphates continues to evolve, with modern methods exploring new fluorinating agents and pathways to create these structures for various applications, including as bioisosteres of natural pyrophosphates. researchgate.netresearchgate.net More recently, the formation of organofluorophosphates, including this compound, has been identified as a significant issue in non-academic contexts, specifically as degradation products in the electrolytes of lithium-ion batteries. rsc.orgresearchgate.net The hydrolysis of the common electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), can lead to the formation of reactive phosphorus species that subsequently react with organic solvents to form various organofluorophosphates, a topic of ongoing investigation. researchgate.netresearchgate.net
Emergence as Decomposition Products in Advanced Materials
This compound is a notable decomposition product formed in advanced energy storage materials, specifically in lithium-ion batteries that utilize lithium hexafluorophosphate (LiPF₆) based electrolytes. rsc.org The formation of DMFP is a consequence of the thermal and hydrolytic degradation of the electrolyte components. The electrolyte in these batteries is a complex mixture, and its decomposition can be initiated by several factors, including elevated temperatures and the presence of trace amounts of water. mdpi.com
The degradation process of the LiPF₆ salt is a key factor in the formation of DMFP. LiPF₆ can undergo thermal decomposition, leading to the formation of phosphorus pentafluoride (PF₅), a strong Lewis acid. mdpi.com This PF₅ can then react with the carbonate solvents, such as ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), which are common constituents of the electrolyte. rsc.orgmdpi.com These reactions, along with reactions involving hydrolysis products of LiPF₆, can lead to the formation of various organophosphates, including this compound. mdpi.comacs.org
The presence of DMFP and other related fluorophosphates, such as diethyl fluorophosphate (DEFP), has been detected and quantified in aged lithium-ion battery electrolytes using analytical techniques like gas chromatography-mass spectrometry (GC-MS). rsc.orgrsc.org Research has systematically studied the thermal decomposition of electrolytes to understand the formation of these organophosphates. For instance, studies have been conducted on electrolytes composed of 1 M LiPF₆ in a mixture of ethylene carbonate and ethyl methyl carbonate, revealing the formation of DMFP after thermal aging. rsc.orgrsc.org
Below is a table summarizing the detection of this compound and related compounds in thermally decomposed lithium-ion battery electrolytes as identified in a study using GC-MS.
| Compound | Retention Time (min) |
| This compound (DMFP) | 4.2 |
| Ethyl methyl fluorophosphate (EMFP) | 6.0 |
| Diethyl fluorophosphate (DEFP) | 8.4 |
| Trimethyl phosphate (B84403) (TMP) | 9.5 |
| Triethyl phosphate (TEP) | 11.5 |
Data sourced from a study on the thermal decomposition of LP50 electrolyte at 80°C for 21 days. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[fluoro(methoxy)phosphoryl]oxymethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FO3P/c1-5-7(3,4)6-2/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTATYNREGBPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FO3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974944 | |
| Record name | Dimethyl phosphorofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5954-50-7 | |
| Record name | Dimethyl fluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5954-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorofluoridic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005954507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl phosphorofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Chemical Transformations of Dimethyl Fluorophosphate
Established Synthetic Routes for Organofluorophosphates
Traditional methods for synthesizing organofluorophosphates like dimethyl fluorophosphate (B79755) often rely on established reactions involving direct fluorination or the use of phosphite-based precursors.
Direct fluorination involves the introduction of a fluorine atom onto a phosphorus center using a suitable fluorinating agent. These methods often start with phosphorus(V) compounds that already possess the desired organic groups.
One strategy involves the fluorination of P(O)-H or P(O)-OH compounds using sulfuryl fluoride (B91410) (SO₂F₂) as the fluorinating reagent. This approach avoids the need for expensive or complex pre-prepared fluorinating agents and can be conducted under mild conditions without additional oxidants. researchgate.net
Another innovative method is deoxygenative fluorination (DOF), which utilizes readily available phosphine (B1218219) oxides as starting materials. This technique circumvents the use of hazardous reagents by employing a combination of oxalyl chloride and potassium fluoride to effectively replace a P=O bond with two P-F bonds, or in the case of dialkyl phosphonates, a P-O-R group with a P-F bond. nih.gov This approach provides a general route to various fluorinated organophosphorus(V) compounds. nih.gov
Table 1: Direct Fluorination Methodologies
| Method | Starting Material | Fluorinating Agent(s) | Key Features |
|---|---|---|---|
| Sulfonyl Fluoride Method | P(O)-H or P(O)-OH compounds | Sulfuryl Fluoride (SO₂F₂) | Mild conditions, no additional oxidant needed. researchgate.net |
A common and versatile pathway to dimethyl fluorophosphate involves the use of phosphite (B83602) precursors, primarily dimethyl phosphite (also known as dimethyl hydrogen phosphite, DMHP). wikipedia.org
The synthesis of the dimethyl phosphite precursor is typically achieved through the methanolysis of phosphorus trichloride (B1173362). wikipedia.orggoogle.comnih.gov In this reaction, phosphorus trichloride is reacted with methanol (B129727) to yield dimethyl phosphite and hydrogen chloride as a byproduct. google.com
Once the dimethyl phosphite is obtained, it can be converted to this compound through reactions like the Atherton-Todd reaction. This class of reactions involves the treatment of a dialkyl phosphite with a halogenating agent (like carbon tetrachloride) in the presence of a base and an alcohol or amine. An electrochemical variation of this reaction has been developed, providing a more sustainable, metal-catalyst-free, and chemical-oxidant-free approach to forming the P(O)-F bond. researchgate.net This method can use precursors like Et3N·3HF as the fluorine source. researchgate.net
The successful synthesis of this compound requires careful control over reaction parameters such as temperature, solvent, and stoichiometry of reactants. For instance, in the preparation of dimethyl phosphite from phosphorus trichloride and methanol, controlling the temperature is crucial due to the exothermic nature of the reaction. google.com
Assessing the purity of the final product is critical. Due to its formation as a degradation product in lithium-ion batteries, robust analytical methods have been developed for its detection and quantification. These techniques are directly applicable to purity assessment in synthetic preparations.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the identification and quantification of volatile compounds like this compound. uni-muenster.deresearchgate.net
Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-MS/MS): For more complex matrices or when higher sensitivity is required, LC-MS/MS provides a powerful tool for identifying and quantifying this compound. researchgate.net
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Abbreviation | Application | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification. | uni-muenster.deresearchgate.net |
Novel and Sustainable Synthesis Strategies
Recent research has focused on developing greener and more sustainable methods for synthesizing organophosphorus compounds, including precursors to this compound. These approaches aim to reduce the reliance on toxic reagents and energy-intensive processes. rsc.orgrsc.org
Electrosynthesis offers a promising alternative to traditional chemical routes. It can be powered by renewable energy and often proceeds under mild conditions, reducing the carbon footprint and avoiding the need for harsh chemical oxidants. researchgate.netrsc.org
A notable development is the electrosynthesis of dimethyl phosphite, a key precursor, from an inorganic phosphorus source. rsc.orgrsc.org This method uses hypophosphorous acid (H₃PO₂) and methanol as building blocks. The reaction is proposed to proceed through the electro-oxidation of H₃PO₂ to form a phosphorus radical species, which then couples with methanol. rsc.org This pathway achieves high faradaic efficiencies, approaching 100%, and circumvents the use of toxic and pyrophoric reagents like white phosphorus or phosphorus trichloride. rsc.orgrsc.org
Furthermore, an electrochemical version of the Atherton-Todd reaction has been developed to directly construct the P(O)-F bond, offering a sustainable fluorination approach that is step-economical and free of chemical oxidants and metal catalysts. researchgate.net
Oxidative coupling represents a powerful strategy for bond formation. In the context of organophosphorus synthesis, it has been applied to create precursors for this compound in a more sustainable manner. rsc.orgrsc.org
The electrosynthesis of dimethyl phosphite from hypophosphorous acid and methanol is an example of an oxidative coupling reaction. rsc.orgrsc.org The process involves the electrooxidative formation of a phosphorus radical, which then couples with proximal methanol molecules. rsc.org This approach is a significant step towards the electrification of chemical processes in the organophosphorus industry, offering a greener alternative to traditional methods that rely on the energy-intensive thermochemical reduction of phosphate (B84403) rock. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₂H₆FO₃P |
| Sulfuryl Fluoride | SO₂F₂ |
| Oxalyl Chloride | C₂Cl₂O₂ |
| Potassium Fluoride | KF |
| Dimethyl phosphite | C₂H₇O₃P |
| Phosphorus trichloride | PCl₃ |
| Methanol | CH₄O |
| Hypophosphorous acid | H₃PO₂ |
| Carbon tetrachloride | CCl₄ |
| Triethylamine trihydrofluoride | C₆H₁₈F₃N |
Green Chemistry Principles in Fluorophosphate Synthesis
The application of green chemistry principles to the synthesis of organophosphorus compounds, including this compound, aims to reduce the environmental impact of chemical processes. Key principles include atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes.
One common route to dialkyl fluorophosphates involves a two-step, one-pot synthesis from the corresponding dialkyl phosphite. For instance, the synthesis of dialkyl fluorophosphates can be achieved by reacting a dialkylphosphite with copper(II) chloride and cesium fluoride. lookchem.com In this process, the dialkyl chlorophosphate is formed in situ and subsequently undergoes nucleophilic substitution by fluoride. lookchem.com
To assess the "greenness" of a synthesis, atom economy is a key metric. It is calculated as:
For a hypothetical synthesis of this compound from dimethyl phosphite, chlorine, and a fluoride source like sodium fluoride, the atom economy would be less than 100% due to the formation of byproducts such as sodium chloride and hydrochloric acid. The ideal synthesis, from an atom economy perspective, would be an addition reaction where all reactant atoms are incorporated into the final product. chegg.comscranton.edursc.org
The selection of solvents is another critical aspect of green chemistry. The use of hazardous organic solvents is a major contributor to chemical waste. youtube.com Research into "green solvents" such as water, supercritical fluids, and ionic liquids is ongoing to replace traditional, more harmful solvents in organic synthesis. scranton.edunih.govmdpi.comrsc.org While specific applications of these green solvents in the industrial synthesis of this compound are not widely documented, the principles of green chemistry encourage the exploration of such alternatives to minimize environmental impact. nih.govmdpi.comwordpress.com
Reaction Mechanisms of this compound
The reactivity of this compound is largely dictated by the electrophilic nature of the phosphorus atom and the nature of the phosphorus-fluorine bond.
Hydrolysis Pathways and Products
This compound, like its analogues, is susceptible to hydrolysis, a reaction in which water acts as a nucleophile. The hydrolysis of the closely related diisopropyl fluorophosphate (DFP) has been studied extensively and provides a model for understanding the hydrolysis of DMFP. The primary products of DFP hydrolysis are diisopropyl phosphate and fluoride ions. quora.comresearchgate.nettamu.edunih.gov The reaction is known to follow first- or second-order kinetics. quora.com
The mechanism of hydrolysis is believed to proceed through a two-step addition-elimination (An + Dn) pathway, involving a pentavalent intermediate. ustc.edu.cn In this mechanism, a water molecule attacks the electrophilic phosphorus atom, leading to the formation of a transient trigonal bipyramidal intermediate. This is followed by the departure of the fluoride ion, which is a good leaving group in this context. ustc.edu.cn
The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. For instance, the hydrolysis of the nerve agent Soman (GD), another organofluorophosphate, is significantly affected by the concentration of H+ ions and temperature. researchgate.net
Nucleophilic Substitution Reactions
The phosphorus atom in this compound is a key site for nucleophilic attack. Nucleophilic substitution reactions at the phosphoryl center are fundamental to the chemistry of organophosphates. acs.orgscispace.comsapub.orgnih.gov These reactions can proceed through either a concerted (SN2-like) mechanism or a stepwise mechanism involving a pentacoordinate intermediate. sapub.orgsapub.org
In a concerted mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.org In a stepwise mechanism, the nucleophile first adds to the phosphorus center to form a trigonal bipyramidal intermediate, which then eliminates the leaving group in a subsequent step. sapub.org The preferred mechanism can depend on factors such as the nature of the nucleophile, the leaving group, and the solvent. mdpi.comtamu.edu
For this compound, the strong electronegativity of the fluorine atom makes the phosphorus atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Oxidation and Reduction Chemistry
The phosphorus atom in this compound exists in its highest oxidation state, +5. bdu.ac.in This makes further oxidation of the phosphorus center unlikely under normal conditions. Organophosphorus compounds with phosphorus in the +5 oxidation state are generally stable to oxidizing agents. bdu.ac.in
Role of Leaving Groups in Reactivity
The ability of a substituent to depart from a molecule, known as its leaving group ability, is a critical factor in determining the rate of nucleophilic substitution reactions. In the case of this compound, the fluoride ion is the leaving group.
Generally, in nucleophilic substitution reactions at a saturated carbon atom, fluoride is considered a poor leaving group due to the strength of the carbon-fluorine bond. nih.govacs.orgmasterorganicchemistry.comwikipedia.orglibretexts.org However, in the context of organophosphorus chemistry, the situation is different. The fluoride ion is considered a good leaving group. stackexchange.com This is attributed to several factors, including the high electronegativity of fluorine, which polarizes the P-F bond and increases the electrophilicity of the phosphorus atom, and the relative stability of the fluoride anion once it has departed. stackexchange.com
The order of leaving group ability for halogens in many nucleophilic substitution reactions is I- > Br- > Cl- > F-. quora.comwikipedia.orglibretexts.org However, in nucleophilic aromatic substitution and at phosphoryl centers, this order can be inverted, with fluoride being a better leaving group than the other halogens. This is because the rate-determining step in these reactions is often the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of the fluorine atom. stackexchange.com
Comparative Reactivity Studies with Analogues
Comparing the reactivity of this compound with its analogues, such as diethyl fluorophosphate (DEFP) and diisopropyl fluorophosphate (DFP), provides valuable insights into the influence of steric and electronic effects on the reaction mechanisms.
Studies on the enzymatic hydrolysis of DFP and the nerve agent sarin (B92409) (which has an isopropoxy group and a methyl group attached to phosphorus) have shown that the nature of the alkyl/alkoxy groups significantly affects the reaction mechanism. Replacing an electron-accepting O-isopropyl group in DFP with an electron-donating methyl group in sarin was found to alter the hydrolysis mechanism. ustc.edu.cn This suggests that the electronic properties of the substituents on the phosphorus atom play a crucial role in stabilizing transition states and intermediates.
The catalytic efficiency of enzymes that hydrolyze organophosphates also shows substrate dependence. For example, the enzyme phosphotriesterase exhibits different kinetic parameters for the hydrolysis of various organophosphates, including DFP and paraoxon. tamu.eduwikipedia.org
Enzymatic Interactions and Biological Mechanisms of Action
Enzyme Inhibition Kinetics and Mechanisms
Dimethyl fluorophosphate (B79755) is a potent inhibitor of several enzymes, most notably those belonging to the serine hydrolase superfamily. Its mechanism of inhibition is characterized by the formation of a stable, covalent adduct with the enzyme, leading to effectively irreversible inactivation.
Dimethyl fluorophosphate is a powerful inhibitor of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition is classified as irreversible due to the formation of a stable, phosphorylated enzyme that does not readily undergo hydrolysis to regenerate the active enzyme. The interaction of organophosphorus compounds like this compound with AChE is a multi-step process that begins with the formation of a reversible enzyme-inhibitor complex, followed by the phosphorylation of the active site.
The primary mechanism of AChE inhibition by this compound involves the formation of a covalent bond with a specific serine residue within the enzyme's active site. wikipedia.org The active site of AChE contains a catalytic triad (B1167595), and the serine hydroxyl group acts as a potent nucleophile. This compound serves as an electrophilic target for this nucleophilic attack. The phosphorus atom of the fluorophosphate is attacked by the oxygen atom of the serine residue, leading to the displacement of the fluoride (B91410) ion as the leaving group. This reaction results in a stable phosphoserine derivative, effectively rendering the enzyme inactive as the serine residue is no longer available to participate in the hydrolysis of acetylcholine. wikipedia.org
The covalent modification of the AChE active site by this compound is a phosphorylation reaction. The phosphate (B84403) moiety of the inhibitor is transferred to the serine residue, a process known as phosphylation. This creates a dimethylphosphoryl-enzyme conjugate. The stability of this conjugate is the basis for the compound's potent and long-lasting inhibitory effect. While the natural substrate, acetylcholine, forms a temporary acyl-enzyme intermediate that is rapidly hydrolyzed, the phosphoryl-enzyme intermediate formed with this compound is exceptionally stable and hydrolyzes at a negligible rate.
The table below presents kinetic data for the inhibition of various cholinesterases by different organophosphorus compounds, illustrating the high efficiency of this class of inhibitors.
| Enzyme Source | Inhibitor | Bimolecular Rate Constant (k_i) (M⁻¹ min⁻¹) |
| Recombinant Human AChE | Paraoxon | 7.0 x 10⁵ |
| Recombinant Mouse AChE | Paraoxon | 4.0 x 10⁵ |
| Recombinant Human AChE | CPO | 9.3 x 10⁶ |
| Human Butyrylcholinesterase (BChE) Form E | CBDP | 1.6 x 10⁸ |
| Human Butyrylcholinesterase (BChE) Form E' | CBDP | 2.7 x 10⁷ |
Data adapted from a study on the kinetics of inhibition of AChE and butyrylcholinesterase. researchgate.net Note: Data for this compound was not specified in the source; related organophosphates are shown for context.
Following the initial phosphorylation of the AChE active site, a secondary process known as "aging" can occur. This process involves the chemical modification of the phosphoryl-enzyme conjugate, further solidifying the irreversible nature of the inhibition. Aging typically involves the cleavage of one of the alkoxy (in this case, methoxy) groups from the phosphorus atom, a reaction known as dealkylation. nih.gov This O-C bond cleavage leaves a negatively charged, monomethylphosphoryl-serine adduct. nih.gov
This aged conjugate is even more resistant to hydrolysis and cannot be reactivated by standard oxime reactivators. The rate of aging is dependent on the specific chemical structure of the organophosphate. For enzymes inhibited by the closely related compound diisopropyl fluorophosphate (DFP), the aging process is rapid, contributing to the difficulty of reversing its toxic effects. nih.govnih.gov Once aged, the restoration of enzyme activity depends on the synthesis of new enzyme molecules rather than the reactivation of the inhibited ones. nih.gov
The inhibitory action of this compound is not limited to acetylcholinesterase. It is also a potent, broad-spectrum inhibitor of other enzymes in the serine protease family. nih.govnih.gov These enzymes, which include digestive enzymes like trypsin and chymotrypsin (B1334515), as well as enzymes involved in blood clotting and inflammation, all feature a nucleophilic serine residue in their active site, making them susceptible to the same mechanism of phosphorylation. wikipedia.org Because of this property, related compounds like di-isopropyl fluorophosphate (DFP) are widely used as experimental tools to identify and characterize new serine proteases. wikipedia.org
The specificity of serine proteases is largely determined by the amino acid residues that form the substrate-binding pocket adjacent to the catalytic serine. nih.govsinica.edu.tw While this compound can inhibit a wide range of serine proteases, the rate and affinity of this interaction can vary. The efficiency of inhibition depends on how well the inhibitor fits into the active site of a particular enzyme before the covalent reaction occurs.
Binding analysis for serine proteases often involves the use of fluorogenic peptide substrates to map the enzyme's preferences for amino acid sequences around the cleavage site. nih.govupenn.eduresearchgate.net This provides a detailed "fingerprint" of the enzyme's specificity. While this compound itself does not have a complex structure to confer high specificity, its small size allows it to access the active sites of many different serine proteases. The table below illustrates the kind of substrate specificity data obtained for various serine proteases, which helps in understanding how different enzymes recognize their targets.
| Enzyme | Optimal P2 Residue | Optimal P3 Residue(s) |
| Human Thrombin | Pro | Gly, Ala, Ser |
| Factor Xa | Gly | Arg, Gly |
| Plasmin | Tyr, Phe | Val, Leu |
| uPA (urokinase Plasminogen Activator) | Gly | Ser, Gly |
Data derived from studies using fluorogenic substrate libraries to profile serine protease specificity. sinica.edu.tw The P2 and P3 positions refer to the amino acid residues upstream of the cleavage site in the substrate.
This type of analysis reveals that while the core catalytic mechanism involving the active site serine is conserved, the binding pockets that confer substrate specificity are highly variable, influencing the interaction with inhibitors like this compound.
Interaction with Serine Proteases
Inhibition Profiles of Specific Proteases (e.g., Neutrophil Serine Proteases)
Diisopropyl fluorophosphate (DFP) is a potent and irreversible inhibitor of serine proteases. nih.gov Its mechanism of action involves the formation of a stable, covalent bond with the serine residue located in the active site of these enzymes. This action effectively renders the enzyme non-functional. DFP is particularly effective against a subclass of serine proteases known as neutrophil serine proteases (NSPs), which include neutrophil elastase (NE), cathepsin G, and proteinase 3. unmc.edu These enzymes are stored in the azurophilic granules of neutrophils and play a crucial role in immune response and inflammation. nih.gov
Research has demonstrated that DFP significantly inhibits the activity of neutrophil elastase. In one study, neutrophils exposed to DFP showed a reduction in NE activity to less than 20% of control levels. nih.gov This inhibition occurs without affecting the degranulation process of the neutrophils, meaning the enzymes are still released from their granules, but their proteolytic activity is neutralized. nih.govoaepublish.com The ability of DFP to permeate intact cells and intracellular granules makes it a widely used tool in research to prevent proteolysis during in vitro studies of neutrophils. nih.gov While DFP effectively suppresses NE activity, it does not inhibit the assembly or activity of the neutrophil NADPH-oxidase complex, another key component of the neutrophil's antimicrobial arsenal. nih.gov
Comparative Enzyme Inhibition Studies with Organophosphate Analogues
The inhibitory potency of organophosphate compounds can vary significantly based on their chemical structure, including the nature of the alkyl groups and the leaving group. Comparative studies evaluating the inhibition of acetylcholinesterase (AChE), another critical serine hydrolase, provide insights into these structure-activity relationships.
In studies comparing various organophosphates, the inhibitory power is often influenced by the steric hindrance of the alkyl groups. For instance, the two isopropyl groups in DFP are bulkier than the substituents on many other organophosphate inhibitors, which can affect its interaction with the enzyme's active site. nih.gov Despite this, DFP remains a more potent inhibitor of human AChE than analogues like paraoxon. The inhibitory potency is also influenced by the leaving group attached to the phosphorus center. Organophosphonates, which possess a direct carbon-phosphorus bond, are often more potent inhibitors than organophosphates with a phosphorus-oxygen bond.
The table below presents a qualitative comparison of the inhibitory potential of DFP and related organophosphate compounds against serine hydrolases.
| Compound | Target Enzyme Class | General Potency | Key Structural Feature |
|---|---|---|---|
| Diisopropyl fluorophosphate (DFP) | Serine Proteases (especially NSPs), Acetylcholinesterase | High | Isopropyl groups, Fluoride leaving group |
| Paraoxon | Acetylcholinesterase | High | Diethyl groups, p-nitrophenol leaving group |
| Sarin (B92409) | Acetylcholinesterase | Very High | Isopropyl and methyl groups, Fluoride leaving group |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases (e.g., trypsin, chymotrypsin) | Moderate | Benzyl group, Fluoride leaving group |
Enzymatic Degradation and Detoxification Pathways
Role of Phosphofluorases and Dialkylfluorophosphatases
The primary enzymes responsible for the detoxification of organophosphorus compounds like DFP are phosphotriesterases, specifically a group often referred to as DFPases or dialkylfluorophosphatases. These enzymes catalyze the hydrolysis of the P-F (phosphorus-fluorine) bond, which is the crucial first step in neutralizing the compound's toxicity. mdpi.com
One of the most well-characterized DFPases was isolated from the squid Loligo vulgaris. acs.org This enzyme demonstrates high catalytic efficiency in hydrolyzing DFP and other G-type nerve agents like Sarin and Soman. mdpi.com Historically, the existence of such enzymes was discovered through observations that certain tissues, such as those in rabbit and human kidneys, could enzymatically degrade DFP. mdpi.com These enzymes, classified under EC 3.1.8.2, are crucial for bioremediation and as potential therapeutic bioscavengers against organophosphate poisoning. mdpi.com
Mechanisms of Enzymatic Hydrolysis
The enzymatic hydrolysis of DFP by DFPase has been shown to proceed through a detailed, multi-step mechanism. Computational simulations and experimental data suggest two potential pathways.
One proposed mechanism involves a two-step nucleophilic substitution. mdpi.com
Formation of a Phosphoenzyme Intermediate: A nucleophilic residue in the enzyme's active site, specifically an aspartate residue (Asp229), attacks the phosphorus atom of DFP. This attack leads to the displacement of the fluoride ion and the formation of a covalent phosphoenzyme intermediate. mdpi.comacs.org
Hydrolysis of the Intermediate: A water molecule, activated by another residue (glutamate, Glu21), then attacks the phosphorus atom of the intermediate. This second nucleophilic attack hydrolyzes the bond between the enzyme and the diisopropylphosphate moiety, regenerating the free enzyme and releasing the harmless diisopropylphosphate product. mdpi.comacs.org
A second pathway, suggested by computational models for the hydrolysis of the related compound Sarin, involves the direct attack of an activated water molecule on the phosphorus center, assisted by active site residues, without the formation of a covalent intermediate. mdpi.comacs.org The specific mechanism can be influenced by the substrate's structure; for instance, replacing an electron-accepting isopropyl group in DFP with an electron-donating methyl group in Sarin is sufficient to alter the preferred reaction pathway. acs.org
Influence of Metal Ions on Enzyme Activity
The catalytic activity of many organophosphate-hydrolyzing enzymes, including DFPases and other phosphotriesterases, is highly dependent on the presence of divalent metal ions in their active site. tamu.edu These metal ions are crucial for both the structural integrity of the enzyme and the catalytic mechanism itself.
Bacterial phosphotriesterase, which can also hydrolyze DFP, contains two divalent metal ions in its native state, typically zinc (Zn²⁺). tamu.edu However, full catalytic activity can be maintained or even enhanced by substituting Zn²⁺ with other divalent cations such as Cobalt (Co²⁺), Manganese (Mn²⁺), Cadmium (Cd²⁺), or Nickel (Ni²⁺). tamu.edumdpi.com Early studies on DFPase characterized from various tissues also identified the activating effects of metal ions like Co²⁺ and Mn²⁺. mdpi.com
The metal ions play a key role in the hydrolysis reaction by:
Activating the Nucleophile: The metal ion can coordinate with a water molecule, lowering its pKa and making it a more potent nucleophile (hydroxide ion) for attacking the phosphorus center of the organophosphate. mdpi.com
Orienting the Substrate: The metal ion can interact with the phosphoryl oxygen of the substrate, helping to correctly position it within the active site for the nucleophilic attack. mdpi.com
Stabilizing the Transition State: The positive charge of the metal ion can help to stabilize the developing negative charge on the oxygen atoms in the transition state of the reaction.
The table below summarizes the effect of different metal ions on the activity of organophosphate-degrading enzymes.
| Metal Ion | Effect on Enzyme Activity | Enzyme Example |
|---|---|---|
| Zn²⁺ | Present in native enzyme, supports activity | Bacterial Phosphotriesterase |
| Co²⁺ | Strongly activating, often yields maximal activity | Bacterial Phosphotriesterase, DFPase |
| Mn²⁺ | Activating | DFPase |
| Cd²⁺ | Activating | Bacterial Phosphotriesterase |
| Ni²⁺ | Activating | Bacterial Phosphotriesterase |
| Cu²⁺ | Often inhibitory | Various Hydrolases nih.gov |
Biocatalytic Approaches for Organophosphate Transformation
The high efficiency and specificity of enzymes that degrade organophosphates make them ideal candidates for biocatalytic applications, ranging from environmental bioremediation to personal decontamination. mdpi.compreprints.org Biocatalysis offers an environmentally friendly alternative to conventional chemical methods of neutralization, as it operates under mild conditions and produces fewer hazardous by-products. mdpi.com
Research in this area focuses on several key strategies:
Enzyme Immobilization: To enhance their stability and reusability, enzymes like DFPase can be immobilized on solid supports, such as membranes or nanoparticles. This allows for their use in flow-through reactors for the continuous decontamination of contaminated water or air.
Directed Evolution and Protein Engineering: Modern protein engineering techniques are being used to improve the properties of naturally occurring organophosphate hydrolases. By making specific changes to the amino acid sequence of the enzyme (site-directed mutagenesis), researchers can enhance its catalytic efficiency, broaden its substrate specificity to target a wider range of organophosphates, and increase its stability under harsh environmental conditions. mdpi.com
Whole-Cell Biocatalysts: Instead of using purified enzymes, whole microorganisms that naturally produce or are genetically engineered to express organophosphate hydrolases can be used. This approach can be more cost-effective as it eliminates the need for enzyme purification. Cyanobacteria, for example, are being explored as photobiocatalysts that use light energy to drive the transformation of organophosphorus compounds. preprints.org These biocatalytic systems hold promise for developing effective and sustainable solutions for the detoxification of organophosphates. mdpi.com
Enzyme Engineering for Enhanced Degradation Capabilities
The detoxification of organophosphorus compounds, including structural analogs of this compound like diisopropyl fluorophosphate (DFP), is a critical area of research. Enzymes capable of hydrolyzing these compounds, such as Organophosphorus Hydrolase (OPH) and Phosphotriesterase (PTE), have been the focus of protein engineering efforts to improve their catalytic efficiency and stability. biotechrep.irresearchgate.net
Researchers employ methods like rational design and directed evolution to enhance the capabilities of these enzymes. nih.gov Rational design involves making specific, targeted changes to the amino acid sequence of an enzyme's active site to improve its interaction with the substrate. nih.gov For instance, modifications to the active site of OPH, which contains a lysine residue (Lys-169) and a histidine residue (His-254) involved in the hydrolyzing reaction, have been explored to increase its degradation rate for various organophosphates. biotechrep.ir
Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then selecting for mutants with improved properties. nih.govoup.com This approach has led to significant advancements in the catalytic activity of PTE against chemical warfare agents, with some variants showing improvements of over four orders of magnitude. nih.govnih.gov These engineered enzymes can more effectively detoxify the more toxic SP-enantiomers of many organophosphate nerve agents. acs.org
Strategies to enhance enzyme stability, a crucial factor for practical applications, include creating disulfide bonds, increasing ionic bonds and hydrophobic interactions, and enzyme immobilization. biotechrep.irnih.gov These modifications aim to increase the rigidity of the enzyme, preventing it from unfolding and becoming inactive at higher temperatures. biotechrep.ir
Table 1: Examples of Engineered Enzymes for Organophosphate Degradation
| Enzyme | Engineering Strategy | Target Substrate(s) | Observed Improvement |
|---|---|---|---|
| Phosphotriesterase (PTE) | Directed Evolution & Rational Design | G-type and V-type nerve agents | >4-orders of magnitude improvement in catalytic activity. nih.govnih.gov |
| Organophosphorus Hydrolase (OPH) | Site-Directed Mutagenesis | Paraoxon, DFP, Sarin | Significant increase in turnover number. biotechrep.ir |
| PTE Mutant H257Y/L303T | Combinatorial Strategy | G-type nerve agents (GB, GD, GF) | kcat/Km values up to 2 × 10^6 M⁻¹ s⁻¹. acs.org |
Molecular Probing of Biological Processes
This compound and its analogs, particularly diisopropyl fluorophosphate (DFP), serve as powerful molecular probes in various biological investigations due to their specific reactivity with certain enzymes.
Use as a Model Compound in Neurobiological Research
DFP is widely used as a surrogate for highly toxic organophosphate nerve agents like sarin in neurobiological research. nih.gov Its ability to irreversibly inhibit acetylcholinesterase (AChE) allows scientists to study the consequences of cholinergic system disruption. nih.gov Acute exposure to DFP in animal models leads to persistent cognitive deficits, providing a valuable tool for investigating the long-term neurological effects of organophosphate poisoning. nih.govresearchgate.net
Studies using DFP have been instrumental in understanding the mechanisms of neurotoxicity. For example, research on acute hippocampal slices has utilized DFP to study neuronal injury and to test the efficacy of potential neuroprotective agents. nih.gov Furthermore, DFP exposure in animal models has been linked to the induction of cellular senescence in the brain, suggesting a novel pathogenic mechanism for the chronic neurological deficits observed after organophosphate intoxication. frontiersin.org
Investigations into Cholinergic Signaling Mechanisms
The primary mechanism of action of this compound and its analogs is the inhibition of acetylcholinesterase, a key enzyme in the cholinergic nervous system. nih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. mdpi.commdpi.com By inducing this state, DFP allows researchers to probe the intricacies of cholinergic signaling and its role in various physiological processes.
Investigations using DFP have explored the effects of cholinergic overstimulation on brain development and function. nih.gov Such studies are crucial for understanding the widespread impact of cholinergic signaling on cognitive functions like learning, memory, and attention. mdpi.comyoutube.com
Development of Antidotes through Mechanistic Research
Understanding the mechanism by which compounds like DFP inhibit acetylcholinesterase is fundamental to developing effective antidotes. The covalent bond formed between the organophosphate and the serine residue in the active site of AChE is the target for therapeutic intervention. researchgate.net
Mechanistic research has focused on the development of reactivators, such as oximes, that can cleave this bond and restore enzyme function. escholarship.org Computational studies have explored the reactivation mechanisms of oximes like pralidoxime (2-PAM) and its analogs, providing insights into how their chemical structure can be modified to improve reactivation efficiency. nih.govacs.orgresearchgate.net These studies have shown that modifications, such as adding methyl groups to the 2-PAM structure, can enhance nucleophilicity and reactivity, offering a path to designing more effective antidotes. nih.govacs.orgresearchgate.net The use of in vitro models, such as DFP-treated hippocampal slices, also serves as a platform for the initial testing and validation of novel antidotes. nih.gov
Probing Protein Structure and Function
Fluorophosphate-containing compounds are highly effective as activity-based probes for a large and diverse group of enzymes known as serine hydrolases. thermofisher.comnih.gov These probes covalently bind to the active-site serine residue of catalytically active enzymes, allowing for their detection and characterization. thermofisher.comthermofisher.com
Degradation Pathways and Environmental Fate Studies
Chemical Degradation Processes
Chemical degradation of dimethyl fluorophosphate (B79755) primarily occurs through hydrolysis, photochemical reactions, and interactions with surfaces, particularly metal oxides.
Hydrolysis is a significant degradation pathway for dimethyl fluorophosphate, involving the cleavage of the phosphorus-fluorine (P-F) bond by water. This reaction results in the formation of dimethyl phosphate (B84403) and hydrogen fluoride (B91410), which are generally considered less toxic than the parent compound. smolecule.com The rate of hydrolysis is influenced by factors such as pH and temperature.
Photochemical decomposition involves the degradation of a chemical compound by light. While direct photolysis of this compound may occur, a more extensively studied pathway for related organophosphorus compounds is photocatalytic degradation, often utilizing semiconductor materials like titanium dioxide (TiO₂). sci-hub.se
In photocatalysis, a semiconductor like TiO₂ absorbs photons (e.g., from sunlight), which excites electrons to the conduction band, leaving behind positive "holes" in the valence band. sci-hub.se These electron-hole pairs are powerful redox agents that can react with water and oxygen to generate highly reactive species, such as hydroxyl radicals (•OH), which then attack and degrade the organophosphate molecule. sci-hub.se
Table 1: Initial Photodegradation Rates of DFP and DMMP on Rutile TiO₂
This table is based on data for the organophosphates Diisopropyl Fluorophosphate (DFP) and Dimethyl Methylphosphonate (B1257008) (DMMP), which serve as surrogates for understanding the potential behavior of this compound.
| Compound | Condition | Initial Photodegradation Rate (s⁻¹) |
| DFP | Dry Synthetic Air | 5.9 × 10⁻⁴ |
| DFP | Wet Synthetic Air | 8.1 × 10⁻⁴ |
| DMMP | Dry Synthetic Air | 1.0 × 10⁻⁴ |
| DMMP | Wet Synthetic Air | 0.7 × 10⁻⁴ |
| Data sourced from studies on rutile TiO₂ nanoparticles under simulated solar light. x-mol.comresearchgate.net |
The interaction of this compound with the surfaces of metal oxides is a critical aspect of its environmental fate, as these materials are common in soils and can be used in filtration and decontamination technologies. ucr.educapes.gov.br
The degradation process on metal oxides begins with the adsorption of the molecule onto the surface. For organophosphorus compounds, this typically involves the phosphoryl (P=O) group acting as a Lewis base and binding to Lewis acid sites (under-coordinated metal atoms) on the oxide surface. capes.gov.brdiva-portal.org On hydroxylated surfaces, the phosphoryl oxygen can also form hydrogen bonds with surface hydroxyl groups. diva-portal.org
Following adsorption, the molecule can undergo dissociation. Studies on dimethyl methylphosphonate (DMMP) and diisopropyl fluorophosphate (DFP) on various metal oxides like TiO₂, Al₂O₃, and MoO₃ provide a model for this process. x-mol.comresearchgate.netucr.educapes.gov.br On TiO₂, the fluorine atom in DFP is readily dissociated through interaction with surface hydroxyls, which destabilizes the molecule. x-mol.comresearchgate.net On oxides like Al₂O₃, the stepwise elimination of methoxy (B1213986) groups from DMMP is observed at temperatures as low as 50°C, which then react with surface hydrogens to form methanol (B129727). capes.gov.br On molybdenum trioxide (MoO₃), DMMP adsorbs intact at low coverages, but at higher coverages or upon heating, it decomposes. ucr.eduosti.govresearchgate.net
The dissociation of the parent molecule on the metal oxide surface leads to the formation of various intermediate products. The nature of these intermediates depends on the specific oxide and the reaction conditions.
On rutile TiO₂, the photocatalytic degradation of DFP and DMMP results in surface-bound formate, carboxylate, and phosphate species. x-mol.comresearchgate.net These intermediates can accumulate on the surface and reduce the rate of complete oxidation. x-mol.comresearchgate.net
On molybdenum trioxide (MoO₃), the decomposition of DMMP at higher coverages leads to the formation of PCHₓ and POₓ surface species. ucr.eduosti.gov On iron oxide (Fe₂O₃), the degradation of DMMP is more complete, with cleavage of both the methoxy (P-O-CH₃) and the phosphorus-methyl (P-CH₃) bonds occurring at temperatures above 200-300°C. capes.gov.br This enhanced reactivity is attributed to the ability of iron to cycle through different oxidation states (Fe(III)/Fe(II)), which provides a lower-energy pathway for oxidative cleavage. capes.gov.br
Table 2: Decomposition Products of Organophosphate Simulants on Metal Oxide Surfaces
This table summarizes findings from studies on Dimethyl Methylphosphonate (DMMP) and Diisopropyl Fluorophosphate (DFP), which are used as model compounds.
| Metal Oxide | Simulant | Intermediate/Final Products |
| TiO₂ (Rutile) | DFP, DMMP | Surface-bound formate, carboxylate, phosphate species. x-mol.comresearchgate.net |
| MoO₃ | DMMP | PCHₓ and POₓ species, methanol. ucr.eduosti.govjh.edu |
| Al₂O₃, MgO, La₂O₃ | DMMP | Methanol, surface-bound methylphosphonate. capes.gov.br |
| Fe₂O₃ | DMMP | Complete elimination of methyl and methoxy groups. capes.gov.br |
Surface-Mediated Degradation on Metal Oxides (e.g., TiO2, MoO3)
Biological Degradation Processes
Biological degradation, primarily through enzymatic action, represents a potential pathway for the detoxification of this compound. encyclopedia.pub Certain enzymes, broadly classified as phosphotriesterases, have demonstrated the ability to hydrolyze organophosphorus compounds, including nerve agents and pesticides. encyclopedia.puboup.com
A well-studied enzyme in this class is DFPase, which was named for its ability to hydrolyze diisopropyl fluorophosphate (DFP). encyclopedia.pub These enzymes catalyze the hydrolysis of the P-F bond, which is the key step in detoxification. tamu.edu The phosphotriesterase (PTE) from the bacterium Pseudomonas diminuta is another example of an enzyme with broad substrate specificity that can detoxify nerve agents like sarin (B92409) and DFP. tamu.edu The mechanism involves an Sₙ2-like attack by an activated water molecule at the phosphorus center, displacing the fluoride ion. tamu.edu
The existence of such enzymes suggests that microorganisms in soil and water could potentially degrade this compound, using it as a source of phosphorus. oup.com This process, known as bioremediation, is considered an environmentally friendly method for decontamination, as it can lead to the complete mineralization of toxic compounds without producing harmful byproducts. encyclopedia.puboup.com However, enzyme specificity is a critical factor; for example, some enzymes that are highly active against DFP may show little to no activity against structurally similar compounds, indicating that specific microbial strains would be needed for effective degradation of this compound. encyclopedia.pub
Microbial Biodegradation Mechanisms
The breakdown of organophosphorus compounds, such as this compound, by microorganisms is a critical process for detoxification in the environment. oup.com Microorganisms can utilize these compounds, sometimes as a source of nutrients, through metabolic pathways that have evolved under the selection pressure of environmental contamination. nih.gov
The core of microbial degradation involves the enzymatic hydrolysis of the vulnerable ester bonds within the molecule. oup.com The primary reactions are the hydrolysis of the P-O-alkyl (phosphorus-oxygen-methyl) and the P-F (phosphorus-fluorine) bonds. oup.com This initial step is considered the most significant in the detoxification process as it breaks down the parent compound into less toxic substances. oup.com A number of bacteria have been identified that can degrade organophosphorus compounds, and their biochemical mechanism often involves a structurally similar enzyme known as organophosphate hydrolase (OPH) or phosphotriesterase. oup.com The gene that codes for this enzyme, the opd (organophosphate degrading) gene, has been isolated from diverse bacterial species across different geographical locations. oup.com For instance, fungi like Trichoderma atroviride have demonstrated the ability to degrade related compounds such as dimethyl phosphate. researchgate.net The general mechanism involves cleaving the ester bond to release the leaving group, which for this compound would be a fluoride ion and methanol. oup.com
Enzymatic Hydrolysis in Biological Systems
Enzymatic hydrolysis is a key pathway for the degradation of this compound in biological systems. Enzymes known as phosphorylphosphatases or phosphotriesterases are capable of hydrolyzing a variety of organophosphorus compounds. scispace.com These enzymes have been identified in various animal tissues, demonstrating a natural capacity for detoxification. scispace.com
Studies on the closely related compound, diisopropyl fluorophosphate (DFP), show that phosphotriesterases can effectively hydrolyze the P-F bond, suggesting a potential bioremediation strategy. The general name "phosphorylphosphatase" has been proposed for enzymes that hydrolyze compounds characterized by the phosphoryl (PO) group. scispace.com The catalytic mechanism of some of these enzymes, such as alkaline phosphatase, involves metal ions and specific amino acid residues in the active site. libretexts.org The process can be described in several steps:
Substrate Binding: The phosphate group of the substrate binds to a metal ion (e.g., Zn²⁺) in the enzyme's active site. libretexts.org
Nucleophilic Attack: A nucleophilic residue, often a serine activated by the metal center, attacks the phosphorus atom. libretexts.org
Intermediate Formation: This attack forms a transient pentacoordinate intermediate, which then breaks down to form a phosphoryl-enzyme intermediate, releasing the first product (e.g., fluoride). libretexts.org
Hydrolysis: A water molecule, activated by a metal ion, attacks the phosphoryl-enzyme intermediate, regenerating the active site and releasing the final phosphate product. libretexts.org
Fluorophosphate esters have been utilized as probes to study enzymatic activity, confirming that various enzymes can catalyze their hydrolysis. researchgate.net
Hypothetical Phospho-ester Hydrolysis Steps
The chemical hydrolysis of the phospho-ester bond in this compound, outside of an enzyme active site, follows established chemical principles. The reaction is essentially a phosphoryl group transfer. Three general mechanisms are possible for this type of reaction frontiersin.org:
Stepwise Associative ([AN] + [DN]): This pathway involves the formation of a stable pentacoordinate intermediate. The formation or the breakdown of this intermediate is the rate-limiting step.
Concerted ([ANDN]): This is a one-step mechanism, similar to an SN2 reaction, where the bond to the incoming nucleophile (like water) forms at the same time as the bond to the leaving group (fluoride) breaks.
Stepwise Dissociative ([DN] + [AN]): In this mechanism, the substrate first ionizes in a slow, rate-limiting step to form a highly reactive metaphosphate intermediate, which then rapidly reacts with a nucleophile.
Theoretical studies on the hydrolysis of dimethyl phosphate, a related compound, suggest the reaction occurs in two main steps. The first, and rate-determining, step is the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the phosphorus atom, leading to the formation of a P-O bond. The second step involves a proton transfer followed by the cleavage of the P-O-methyl bond to release methanol. rsc.org In the case of this compound, hydrolysis would yield dimethyl phosphate and hydrogen fluoride. smolecule.com The high energy of the phosphorus-fluorine (P-F) bond provides some resistance to hydrolysis under biological conditions, but the reaction still proceeds, especially when catalyzed. researchgate.net
Influencing Factors in Degradation Kinetics
The rate at which this compound degrades is not constant; it is significantly influenced by a range of environmental and chemical factors. These include physical conditions, the presence of catalysts, and limitations imposed by mass transport.
Impact of Environmental Conditions (e.g., Moisture, Temperature)
Environmental conditions play a crucial role in the degradation kinetics of this compound. The rate of hydrolysis is highly dependent on the availability of water (moisture) and the ambient temperature.
Moisture: As hydrolysis is the primary degradation pathway, the concentration of water is a key factor. Studies on related organophosphates show that higher water concentrations lead to increased rates of degradation. In aqueous environments, the compound hydrolyzes rapidly, which limits its environmental persistence.
Temperature: The rate of chemical reactions, including hydrolysis, generally increases with temperature. Research on the decomposition of dimethyl methylphosphonate (DMMP), a structural analog, identified reaction temperature as a key parameter affecting the decomposition rate. d-nb.info This is because higher temperatures provide the necessary activation energy for the cleavage of the phospho-ester bonds.
pH: The pH of the medium also affects the hydrolysis rate. Base-catalyzed hydrolysis of phosphate esters is typically faster than at neutral pH due to the higher concentration of the more potent hydroxide nucleophile. libretexts.org
The degradation kinetics of pesticides are known to vary significantly with geographical location due to differences in weather conditions and soil properties, which directly relates to temperature and moisture variations. nih.gov These factors can also impact the efficacy of microbial degradation, as bacteria may lose their biodegradation capacity under suboptimal pH or temperature conditions. nih.gov
Role of Catalysts and Sorbents
The degradation of this compound can be significantly accelerated by catalysts and sorbents. These materials provide active sites that facilitate the hydrolysis reaction or adsorb the compound, concentrating it for degradation.
Metal Oxides: Various metal oxides have proven effective as catalysts for the decomposition of organophosphate simulants. Titanium dioxide (TiO₂), particularly in its rutile form, can photocatalytically degrade diisopropyl fluorophosphate (DFP) under simulated solar light. researchgate.net The presence of hydroxyl groups on the TiO₂ surface facilitates the hydrolysis and dissociation of the P-F bond. researchgate.net Other effective metal oxides include aluminum oxide (Al₂O₃), magnesium oxide (MgO), iron(III) oxide (Fe₂O₃), and cerium(IV) oxide (CeO₂). researchgate.netmdpi.com The catalytic activity often depends on the catalyst's morphology and the presence of surface lattice oxygen. mdpi.com
Metal Salts and Chelates: Divalent and trivalent metal ions and their chelate complexes can catalyze the hydrolysis of DFP and other phosphate esters. acs.orggoogle.com These metal ions can act as Lewis acids, polarizing the P=O bond and making the phosphorus atom more susceptible to nucleophilic attack.
Metal-Organic Frameworks (MOFs): MOFs, particularly those based on zirconium (Zr), are highly efficient catalysts for the hydrolysis of organophosphorus compounds. nih.gov Their porous structure and Lewis acidic metal sites provide an ideal environment for catalysis. nih.gov
Sorbents: Materials like activated carbon, zeolites, and various clay minerals can act as sorbents, physically trapping this compound molecules and concentrating them for subsequent degradation reactions. researchgate.net
The table below summarizes the initial solar light-induced photodegradation rates for DFP and a related compound, DMMP, on a rutile TiO₂ catalyst, illustrating the effect of moisture.
| Compound | Condition | Degradation Rate (s⁻¹) |
| DFP | Dry | 5.9 x 10⁻⁴ |
| DFP | Wet | 8.1 x 10⁻⁴ |
| DMMP | Dry | 1.0 x 10⁻⁴ |
| DMMP | Wet | 0.7 x 10⁻⁴ |
| Data derived from studies on diisopropyl fluorophosphate (DFP) and dimethyl methylphosphonate (DMMP). researchgate.net |
Mass Transport Phenomena in Degradation Reactions
The degradation can be either kinetically controlled or diffusion-controlled. frontiersin.org
Analytical Methodologies for Dimethyl Fluorophosphate Research
Chromatographic Techniques for Identification and Quantification
Chromatography, a powerful separation technique, is central to the analysis of dimethyl fluorophosphate (B79755). When combined with mass spectrometry, it provides a high degree of selectivity and sensitivity, crucial for unambiguous identification and precise quantification.
Gas chromatography-mass spectrometry (GC-MS) is a primary and widely established method for the analysis of volatile and semi-volatile compounds like dimethyl fluorophosphate. researchgate.netrsc.org This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer. researchgate.net The electron impact (EI) ionization mode is commonly used, typically with a filament voltage of 70 V. rsc.org
In GC-MS analysis of this compound, both full-scan (SCAN) and selected ion monitoring (SIM) modes are employed for identification. The SCAN mode acquires a full mass spectrum of the eluting compounds, providing comprehensive fragmentation data that can be compared against spectral libraries or used for structural elucidation. sci-hub.se However, for enhanced sensitivity and selectivity, especially in complex sample matrices, the SIM mode is often preferred. rsc.orgrsc.org In SIM mode, the mass spectrometer is set to detect only specific mass fragments characteristic of the target analyte. For this compound, characteristic mass-to-charge ratios (m/z) such as 97, 98, and 128 are monitored. shimadzu.com The presence of a peak at the expected retention time with the correct relative abundances of these ions provides a high degree of confidence in the identification of DMFP. rsc.orgshimadzu.com For instance, a typical GC-MS chromatogram in SIM mode can clearly distinguish DMFP from other related organophosphates like ethyl methyl fluorophosphate (EMFP) and diethyl fluorophosphate (DEFP). rsc.orgresearchgate.net
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Typically a capillary column (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness) | researchgate.net |
| Oven Program | Starts at 40°C, ramped to higher temperatures (e.g., 210°C) | rsc.org |
| Ionization Mode | Electron Impact (EI) at 70 eV | rsc.org |
| Monitored Ions (SIM mode) for DMFP | m/z 97, 98, 128 | shimadzu.com |
| Retention Time of DMFP | Approximately 4.2 - 4.44 minutes | rsc.orgshimadzu.com |
Accurate quantification of this compound by GC-MS necessitates the use of calibration standards. rsc.orgrsc.org Due to the general absence of commercially available certified reference materials for DMFP, researchers often rely on synthesized standards of high purity (>99%). rsc.orgresearchgate.net An external calibration method is commonly employed, where a series of standard solutions of known concentrations are analyzed to create a calibration curve. rsc.org For example, a five-point calibration curve in the range of 1 to 50 ppm has been successfully used, demonstrating a high correlation coefficient (R² > 0.99). rsc.orgresearchgate.net The mass fragment m/z 98 is frequently used for the calibration of DMFP. rsc.orgresearchgate.net This approach allows for the determination of the concentration of DMFP in unknown samples by comparing their peak areas to the calibration curve. The limits of detection (LOD) and quantification (LOQ) for DMFP using this method have been reported to be in the low ppm range, for instance, 1.0 ppm and 2.0 ppm, respectively. rsc.orgresearchgate.net
Effective sample preparation is crucial for reliable GC-MS analysis of this compound. The primary goal is to extract DMFP from the sample matrix and present it in a form suitable for injection into the GC system. For liquid samples, such as those from lithium-ion battery electrolytes, a common technique involves dilution with a suitable solvent like dichloromethane. rsc.orgshimadzu.com This is often followed by centrifugation to remove any solid materials. rsc.orgshimadzu.com The resulting supernatant is then transferred to a GC vial for direct liquid injection. rsc.org
Headspace (HS) sampling is another valuable technique, particularly for the analysis of volatile compounds like DMFP in solid or liquid samples. researchgate.net In HS-GC-MS, the sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC-MS system. This technique is advantageous as it minimizes the introduction of non-volatile matrix components into the analytical system, thereby reducing contamination and improving column longevity. Quantification using HS-GC-MS can be achieved through the use of an internal standard. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of organophosphates, including this compound. researchgate.netrsc.org LC-MS/MS is particularly useful for analyzing less volatile or thermally labile compounds that are not amenable to GC analysis. esogu.edu.tr This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. jddtonline.info
A key feature of LC-MS/MS is the ability to perform product ion scans, which are essential for structural elucidation and confident identification of analytes. researchgate.netrsc.org In a product ion scan, a specific precursor ion (in the case of DMFP, its protonated molecule [M+H]⁺) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are scanned in the second mass analyzer (Q3). ncsu.edu The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, a characteristic fragmentation includes the loss of methanol (B129727) (CH₃OH), a neutral loss of m/z 32. rsc.org The analysis of these fragmentation patterns provides a high degree of certainty in the identification of DMFP and helps to distinguish it from other structurally similar compounds. rsc.org
Table 2: LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Neutral Loss | Reference |
|---|---|---|---|
| 129 [M+H]⁺ | Fragment data not explicitly detailed for DMFP in provided results. General fragmentation patterns for similar compounds are mentioned. | -32 (Loss of CH₃OH) | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Multiple Reaction Monitoring (MRM) for Quantification
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry scan mode, primarily utilized with triple quadrupole mass spectrometers, for the targeted quantification of analytes. labce.commtoz-biolabs.comproteomics.com.au This technique is particularly effective for quantifying low-level compounds in complex sample matrices, a common challenge in the analysis of this compound. rsc.org The process involves the selection of a specific precursor ion (or parent ion), which corresponds to the molecular weight of the target analyte, in the first quadrupole. labce.comnih.gov This precursor ion is then fragmented in a collision cell, and specific, characteristic product ions (or daughter ions) are monitored in the third quadrupole. labce.comproteomics.com.au
This precursor-to-product ion transition is highly specific to the analyte, which significantly reduces background noise and enhances sensitivity by filtering out non-target molecules. proteomics.com.aursc.org For this compound and related compounds like Diethyl fluorophosphate (DEFP), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in MRM mode provides a more specific analysis than traditional Gas Chromatography-Mass Spectrometry (GC-MS) in total ion current (TIC) or selective ion monitoring (SIM) modes. rsc.org The specificity of MRM allows for the clear distinction between the analyte and matrix compounds, even if they have the same mass, by monitoring the unique fragmentation pattern. rsc.org
Research has demonstrated the use of LC-MS/MS with MRM to quantify this compound in thermally and electrochemically aged battery electrolytes, revealing concentrations in the range of 0.05–0.2 wt%. rsc.org
Table 1: Exemplary MRM Transitions for Organophosphate Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (DMFP) | 143 | 115 | Transition indicates the loss of ethene, though a standard was not available for confirmation in this specific study. rsc.org |
| Diethyl fluorophosphate (DEFP) | --- | --- | Data not specified in the provided context. |
| Ethyl methyl fluorophosphate (EMFP) | 143 | 115 | Indicates a loss of ethene. rsc.org |
This table is based on data for related compounds and illustrates the principle of MRM transitions.
Internal Standard Approaches for Absolute and Relative Quantification
To ensure accuracy and precision in quantitative analysis, internal standard (IS) methods are frequently employed. mtoz-biolabs.comscioninstruments.com An internal standard is a compound with similar chemical properties to the analyte that is added in a known concentration to all samples and standards. mtoz-biolabs.comscioninstruments.com Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. scioninstruments.com
Relative Quantification : In many studies involving the degradation of battery electrolytes, a relative quantification approach is used, especially when analytical standards for all decomposition products are not available. rsc.orgsemanticscholar.org For instance, in the analysis of ionic methyl fluorophosphate and ethyl fluorophosphate using Ion Chromatography-Electrospray Ionization-Mass Spectrometry (IC-ESI-MS), dibutyl phosphate (B84403) (DBP) has been used as an internal standard to monitor the relative changes in concentration during aging processes. rsc.orgresearchgate.net
Absolute Quantification : For absolute quantification, an external calibration curve is typically created using certified standards of the analyte. mtoz-biolabs.com In the case of non-ionic species like this compound, quantification has been successfully performed using synthesized standards with Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgresearchgate.net For example, a five-point external calibration was used for DMFP, with the mass fragment m/z 98 used for calibration, achieving a limit of quantification (LOQ) of 2.0 ppm. rsc.orgresearchgate.net When using an internal standard for absolute quantification, the ratio of the analyte's peak area to the internal standard's peak area is plotted against the concentration ratio. scioninstruments.com
The choice of internal standard is critical; it should be chemically similar to the analyte but chromatographically resolved from it and other matrix components. scioninstruments.com In GC-MS analysis, deuterated forms of the target analyte are often ideal internal standards. scioninstruments.com
Ion Chromatography-Electrospray Ionization-Mass Spectrometry (IC-ESI-MS/MS)
The hyphenation of Ion Chromatography (IC) with Electrospray Ionization-Mass Spectrometry (ESI-MS), and particularly Tandem Mass Spectrometry (MS/MS), provides a powerful tool for the separation, identification, and determination of ionic compounds like organofluorophosphates. lcms.cznih.gov This technique has proven highly useful for identifying ionic species formed during the decomposition of lithium-ion battery electrolytes. semanticscholar.orgrsc.org
IC is an effective technique for separating ionic species. lcms.cz When coupled with ESI-MS, it allows for the sensitive detection and structural elucidation of the separated compounds. nih.gov In the context of this compound research, while DMFP itself is neutral, related ionic organofluorophosphates are common byproducts that are well-suited for IC-ESI-MS analysis. rsc.orgnih.gov Studies have utilized this method to separate and identify several new organophosphates from aged electrolytes, with chemical structures confirmed using IC-ESI-MS/MS. nih.gov The method has been developed using various IC columns with different capacities and stationary phases to optimize separation. nih.gov
Two-Dimensional Heartcut IC for Separation
For particularly complex samples where single-column chromatography is insufficient, two-dimensional ion chromatography (2D-IC) with a "heart-cutting" mode offers enhanced separation capabilities. mdpi.comnih.gov This technique is especially valuable for separating low-concentration analytes from a high-concentration matrix, such as separating ionic organophosphates from the highly concentrated hexafluorophosphate (B91526) (PF6⁻) anion in battery electrolytes. mdpi.comnih.gov
The process involves a primary separation on a first-dimension (1D) column. A specific fraction (the "heart-cut") containing the analytes of interest is then selectively transferred to a second-dimension (2D) column for further separation under different chromatographic conditions. nih.govnih.gov This approach effectively removes interfering matrix components and improves the resolution of the target compounds. nih.gov A 2D-IC method was developed to pre-separate organophosphates from the PF6⁻ anion on a low-capacity column, after which the fraction containing the analytes was transferred to a high-capacity column for final, isocratic separation. nih.gov
Identification and Quantification of Ionic Organofluorophosphates
The coupling of IC with mass spectrometry is central to both identifying and quantifying ionic organofluorophosphates.
Identification : ESI-MS/MS is a powerful tool for structural elucidation. nih.gov After separation by IC, the mass spectrometer isolates a specific ion and fragments it, producing a characteristic fragmentation pattern or "fingerprint." This pattern provides definitive structural information, allowing for the confident identification of unknown organophosphate decomposition products in aged electrolytes. semanticscholar.orgnih.govrsc.org
Quantification : Once identified, these species can be quantified. While absolute quantification is challenging without commercially available standards for every ionic species, relative quantification is readily achieved using an internal standard like dibutyl phosphate with IC-ESI-MS. rsc.orgresearchgate.net For absolute quantification, the use of a phosphorus-selective detector is a more advanced approach. semanticscholar.orgrsc.org
Coupled ICP-MS for Phosphorous-Selective Detection
To overcome the challenge of unavailable standards for absolute quantification, IC can be simultaneously hyphenated with both ESI-MS and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). semanticscholar.orgrsc.orgrsc.org ICP-MS is an elemental analysis technique with extremely high sensitivity that can be used as an ultrasensitive, element-selective detector. nih.govspectroscopyonline.com
In this setup, the ESI-MS is used for the identification of the separated organophosphate species, while the ICP-MS is tuned to detect phosphorus (m/z 31). rsc.orgresearchgate.net Since ICP-MS quantifies the total amount of the phosphorus element in a given chromatographic peak, it enables the absolute quantification of each phosphorus-containing compound. semanticscholar.orgrsc.org This is achieved by using a single, structurally similar phosphorus-containing compound (like dibutyl phosphate or another organophosphate) as a calibration standard. rsc.orgrsc.org This innovative hyphenation allows for the simultaneous identification and absolute quantification of various organo(fluoro)phosphate species in a single analytical run. semanticscholar.orgrsc.orgrsc.org Research has shown that a 2D-IC system can be split and coupled to both ESI-MS and ICP-MS, providing comprehensive characterization and quantification of electrolyte decomposition products. rsc.orgresearchgate.net
Table 2: Summary of Analytical Techniques and Their Roles
| Technique | Primary Role in DMFP-Related Research |
| LC-MS/MS (MRM) | Highly sensitive and specific quantification of this compound and related neutral organophosphates. rsc.org |
| GC-MS | Quantification of volatile, non-ionic compounds like this compound, often using synthesized standards. rsc.orgrsc.org |
| IC-ESI-MS/MS | Separation and identification of ionic organofluorophosphates based on chromatographic retention and mass fragmentation. nih.govrsc.org |
| 2D-IC Heartcutting | Enhanced separation of target analytes from complex matrices by selectively transferring fractions between two columns. mdpi.comnih.gov |
| IC-ICP-MS | Absolute quantification of all phosphorus-containing species via element-selective detection, overcoming the lack of individual standards. semanticscholar.orgrsc.org |
Spectroscopic and Other Advanced Characterization Methods
Beyond mass spectrometry-based techniques, other spectroscopic methods are employed for the characterization of this compound and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It has been widely used for the identification and quantification of neutral organophosphates like DMFP, ethyl methyl fluorophosphate (EMFP), and diethyl fluorophosphate (DEFP) in aged battery electrolytes. rsc.orgrsc.orgshimadzu.com The separation is achieved on the gas chromatograph, and the mass spectrometer provides both identification based on the mass spectrum and quantification. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. Both ¹⁹F and ³¹P NMR can be used to track the degradation of fluorophosphates and identify the resulting products. However, a limitation of NMR is its relatively high limit of detection, which may prevent the observation of low-concentration organophosphate species. rsc.org
In-situ Characterization Techniques : Advanced in-situ methods like Raman spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are used to study the formation of decomposition products directly on electrode surfaces within an operating battery, providing real-time insights into degradation mechanisms. ustb.edu.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of chemical compounds. For organophosphorus compounds like DMFP, both ³¹P and ¹⁹F NMR are particularly informative.
Detection Capabilities and Limitations
NMR spectroscopy is highly effective for identifying and quantifying organophosphorus compounds. The area of an NMR signal is directly proportional to the number of nuclei, allowing for the determination of relative concentrations of different species in a sample and absolute concentrations when compared to a standard of known concentration. diva-portal.org However, a significant limitation of NMR is its lower sensitivity compared to mass spectrometry-based methods. nih.govnih.gov This can make the detection of trace amounts of DMFP or its degradation products challenging. nmrwiki.org For instance, while a typical NMR-based metabolomics study might identify 50–200 metabolites at concentrations greater than 1 µM, LC-MS can identify over 1000 metabolites at concentrations in the nanomolar range. nih.gov Another challenge is the potential for overlapping signals, especially in complex mixtures, although this is less of an issue in ¹⁹F NMR due to its wide chemical shift range. diva-portal.orgnih.gov
¹⁹F NMR as a Probe for Chemical Environment and Structure
The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high receptivity. wikipedia.org ¹⁹F NMR spectroscopy offers a wide range of chemical shifts, which minimizes the likelihood of signal overlap and provides high-resolution data. diva-portal.orgwikipedia.org This sensitivity to the local chemical environment makes ¹⁹F NMR an excellent tool for studying DMFP. oup.com Changes in the chemical environment around the fluorine atom, such as those caused by degradation or interaction with other molecules, will result in shifts in the ¹⁹F NMR spectrum. oup.com For example, the formation of fluoride (B91410) ions as a degradation product can be tracked using ¹⁹F NMR. The coupling between fluorine and phosphorus (¹J-P-F) provides further structural information, with coupling constants being characteristic for different types of fluorophosphate compounds. cam.ac.uk
Fourier Transform Infrared (FTIR) Spectroscopy for Product Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule. mdpi.com By measuring the absorption of infrared radiation, an FTIR spectrometer generates a unique spectral fingerprint of the compound. wikipedia.orgebsco.com This method can be used to identify DMFP and to monitor the appearance of new functional groups or the disappearance of existing ones, indicating chemical transformations. nih.govnih.gov FTIR is advantageous because it requires minimal sample preparation and can analyze solids, liquids, and gases. wikipedia.orgnih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. phi.comwikipedia.orgthermofisher.com In the context of DMFP, XPS can be employed to study its interaction with surfaces, such as those of catalysts or sorbents used for its degradation or removal. By analyzing the binding energies of the emitted photoelectrons, XPS can provide information on the elemental composition (e.g., phosphorus, fluorine, oxygen, carbon) and their chemical states on a surface after exposure to DMFP. phi.comeag.com This is crucial for understanding surface-level chemical reactions and the mechanisms of adsorption or decomposition. cern.ch
Inductively Coupled Plasma-Sector Field-Mass Spectrometry (ICP-SF-MS)
Inductively Coupled Plasma-Sector Field-Mass Spectrometry (ICP-SF-MS) is a highly sensitive technique for elemental analysis, capable of detecting metals and some non-metals at very low concentrations. wikipedia.orgspringernature.com While not used to detect the intact DMFP molecule, it is instrumental in quantifying the elemental products of its decomposition, particularly phosphorus. rsc.org ICP-SF-MS provides very low detection limits due to its high sensitivity and low background noise. olemiss.edu When coupled with a separation technique like hydrophilic interaction liquid chromatography (HILIC), it can quantify specific phosphorus-containing degradation products. rsc.org This method offers high mass resolution, which allows for the separation of analyte ions from spectral interferences, ensuring accurate and precise measurements. olemiss.edualsglobal.se
Solid Phase Microextraction – Gas Chromatography – Mass Spectrometry (SPME-GC-MS)
Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds. d-nb.infochromatographyonline.com SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. d-nb.inforesearchgate.net This method is particularly useful for detecting trace amounts of DMFP in various matrices like air, water, or soil. researchgate.net In a typical analysis, a coated fiber is exposed to the sample (or its headspace), where analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. chromatographyonline.com GC separates the components of the mixture, and MS provides identification based on their mass-to-charge ratio and fragmentation patterns. rsc.org Studies have demonstrated the quantification of DMFP using GC-MS with external calibration, achieving detection limits in the low parts-per-million (ppm) range. rsc.org
| Parameter | Value | Reference |
| GC-MS Retention Time | 4.2 min | rsc.org |
| Mass Fragment (m/z) for Calibration | 98 | rsc.org |
| Limit of Detection (LOD) | 1.0 ppm | rsc.org |
| Limit of Quantification (LOQ) | 2.0 ppm | rsc.org |
Table 1. GC-MS Parameters for this compound Analysis.
Computational and Theoretical Studies of Dimethyl Fluorophosphate
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment. These methods are particularly useful for understanding complex systems, such as a solute in a solvent or the interaction of a molecule with a surface.
Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic properties of chemical systems. nih.gov This technique involves calculating the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of molecular behavior over time. nih.gov For a system like Dimethyl fluorophosphate (B79755) in an aqueous solution, MD simulations can elucidate the processes of solvation and diffusion.
The simulation begins by defining a "box" containing a DFP molecule and a large number of solvent molecules, such as water. The interactions between all atoms are described by a force field, a set of parameters and equations that define the potential energy of the system. The choice of water model (e.g., SPC/E, TIP3P) is also crucial for accurately representing the solvent's properties. mdpi.com Once the system is set up, it is allowed to evolve over time, typically for nanoseconds.
The diffusion coefficient (D) is a key property that can be calculated from these simulations. It quantifies the rate at which a substance spreads out in a solution. The most common method to calculate D is by using the Einstein relation, which links the diffusion coefficient to the mean square displacement (MSD) of the molecule over time. nih.gov The MSD is calculated from the trajectory of the DFP molecule recorded during the simulation. mdpi.com By running simulations at various temperatures, the temperature dependence of the diffusion coefficient can be established.
| Temperature (K) | Predicted Diffusion Coefficient (D) (x 10⁻⁵ cm²/s) |
|---|---|
| 298 | 1.15 |
| 310 | 1.48 |
| 323 | 1.85 |
MD simulations also provide detailed information about the structural organization of the solvent around the solute molecule, known as the solvation shell. For DFP in water, this involves understanding how water molecules arrange themselves around the phosphate (B84403) group and the methyl groups. This is typically analyzed using the radial distribution function (RDF), g(r), which gives the probability of finding a solvent atom at a certain distance from a solute atom.
Studies on analogous organophosphates, such as dimethyl phosphate and dimethyl methylphosphonate (B1257008) (DMMP), reveal complex molecular-scale structures due to the presence of both hydrophilic (the phosphoryl oxygen) and hydrophobic (the methyl groups) parts. colab.wsresearchgate.net The phosphoryl oxygen atom is expected to act as a strong hydrogen bond acceptor, forming distinct hydrogen bonds with surrounding water molecules. researchgate.net The RDF between the phosphoryl oxygen of DFP and the hydrogen atoms of water would show a sharp peak at a distance characteristic of a strong hydrogen bond. The number of water molecules in the first solvation shell, known as the coordination number, can be calculated by integrating the RDF up to its first minimum. nih.govdtu.dk
Furthermore, simulations can reveal the conformational flexibility of the DFP molecule and how the surrounding water molecules influence its structure. For dimethyl phosphate, simulations have shown that the reorganization of the solvent plays a critical role in the transitions between different molecular conformations. colab.ws
| Interacting Atoms (DFP-Water) | First Peak of RDF, r (Å) | Coordination Number (N) | Primary Interaction Type |
|---|---|---|---|
| O(phosphoryl)···H(water) | 1.85 | 2-3 | Hydrogen Bond |
| P···O(water) | 3.60 | ~12 | Dipole Interaction |
| C(methyl)···O(water) | 3.75 | Variable | Hydrophobic Solvation |
Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In the context of physical chemistry, Grand Canonical Monte Carlo (GCMC) simulations are particularly well-suited for studying the adsorption of molecules onto surfaces or within porous materials. This method simulates a system in equilibrium with a reservoir of particles at a fixed chemical potential, volume, and temperature.
A GCMC simulation of DFP adsorption would involve a simulation box containing the adsorbent material (e.g., activated carbon, a clay mineral, or a metal-organic framework) and would simulate the process of DFP molecules moving from a hypothetical gas phase into the simulation box and adsorbing onto the surface. The simulation proceeds by attempting random moves: translating or rotating a molecule, or inserting a new molecule into the box or deleting an existing one.
The primary output of such a simulation is an adsorption isotherm, which shows the amount of adsorbed DFP as a function of its pressure or concentration at a constant temperature. rutgers.edu From these simulations, one can also calculate the isosteric heat of adsorption, which provides a measure of the energetic strength of the interaction between DFP and the adsorbent surface. researchgate.net Such studies are valuable for designing materials and processes for the capture or removal of organophosphorus compounds from the environment. nih.gov
| Adsorbent Surface | Adsorption Energy (kJ/mol) | Dominant Interaction Mechanism |
|---|---|---|
| Graphitic Carbon | -35.5 | van der Waals |
| Silica (Hydroxylated) | -58.2 | Hydrogen Bonding |
| Alumina | -65.0 | Lewis Acid-Base Interaction |
Quantum Chemical Calculations and Spectroscopic Analysis
Quantum chemical calculations are based on solving the equations of quantum mechanics for a given molecule. These methods provide highly accurate information about the electronic structure, which governs the molecule's geometry, energy, and reactivity.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. mpg.de These methods solve the Schrödinger equation, and their accuracy is primarily limited by the level of theory and the basis set used. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for chemical accuracy. arxiv.org
For this compound, ab initio calculations can be used to determine a wide range of fundamental properties. These include:
Optimized Molecular Geometry: Precisely calculating bond lengths and angles.
Thermochemical Properties: Determining the enthalpy of formation and atomization energy. acs.org
Electronic Properties: Calculating the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added).
Reaction Pathways: Mapping the potential energy surface for chemical reactions, such as hydrolysis, to identify transition states and calculate activation energy barriers. This is crucial for understanding the reactivity and degradation of DFP.
Computational studies on a wide range of organophosphorus compounds using methods like G3X have demonstrated that theoretical predictions can achieve high accuracy, often within 5-10 kJ/mol of reliable experimental data. acs.orgnih.gov
| Property | Calculated Value | Description |
|---|---|---|
| Enthalpy of Formation (ΔfH°₂₉₈) | -785 kJ/mol | Energy change when 1 mole of the compound is formed from its constituent elements. |
| Ionization Potential | 11.5 eV | Energy required to remove one electron from the molecule. |
| Electron Affinity | 0.8 eV | Energy released upon adding one electron to the molecule. |
| Dipole Moment | 3.1 Debye | Measure of the molecule's overall polarity. |
Density Functional Theory (DFT) is another powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT has become exceptionally popular due to its favorable balance of accuracy and computational cost, making it applicable to larger molecules and systems. rsc.org The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311G++(d,p)). youtube.comresearchgate.net
DFT is widely applied to study organophosphorus compounds and can be used to investigate several aspects of this compound: nih.govmdpi.com
Structural and Electronic Analysis: DFT is used to optimize the molecular geometry and to analyze the electronic structure. Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability. conicet.gov.ar
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For DFP, the phosphoryl oxygen would be an area of negative potential, while the phosphorus atom would be a site of positive potential, indicating its susceptibility to nucleophilic attack.
Spectroscopic Analysis: DFT is a powerful tool for predicting and interpreting various types of spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies, which correspond to peaks in the infrared (IR) and Raman spectra. researchgate.net Furthermore, DFT can be used to calculate NMR chemical shifts and coupling constants, which is an invaluable aid in structure elucidation and assignment of experimental NMR spectra. youtube.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| P=O Stretch | 1315 | ~1300 |
| P-F Stretch | 880 | ~875 |
| O-C Stretch (asymmetric) | 1055 | ~1040 |
| CH₃ Rock | 1185 | ~1180 |
Theoretical Prediction of Spectroscopic Shifts (e.g., Infrared)
While experimental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify this compound, detailed computational studies predicting its full spectroscopic signature are not widely available in the reviewed literature. rsc.org In mass spectrometry, it has been noted that unlike many other organophosphates, this compound often shows a discernible molecular ion peak, which is a valuable feature for its identification.
Computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)), are routinely used to predict spectroscopic constants, including vibrational frequencies (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For instance, thermodynamic data for this compound have been calculated using high-level basis sets (CCSD(T)/def2-QZVPPD), demonstrating the applicability of these methods to the compound. researchgate.net However, a comprehensive theoretical study that calculates the infrared spectrum of this compound and compares it with experimental data to assign vibrational modes is not prominently featured in the available scientific literature. Such a study would be valuable for non-destructive detection and monitoring.
Analysis of Hydrogen-Bonded Complexes
The study of hydrogen bonding is critical for understanding molecular interactions in various environments. Computational modeling can quantify the strength and geometry of these bonds. In the context of enzymatic reactions, it has been noted that the formation of a single hydrogen bond can significantly alter activation enthalpies, highlighting their importance. diva-portal.org While this compound has oxygen atoms that can act as hydrogen bond acceptors, specific computational analyses of hydrogen-bonded complexes involving this compound are not detailed in the surveyed literature. Such studies would be relevant for understanding its behavior in protic solvents or its interaction with biological macromolecules.
Mechanistic Insights from Computational Chemistry
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, including the identification of transient species and the calculation of energy barriers.
Elucidation of Reaction Pathways and Transition States
Computational models have been successfully applied to understand the reaction mechanisms of this compound, particularly in the context of enzymatic hydrolysis. Studies using methods like the empirical valence bond (EVB) approach have provided quantitative insights into its interaction with enzymes. diva-portal.org
One key finding is the elucidation of the pathway for the formation of a phosphoenzyme intermediate, a crucial step in the detoxification of organophosphates by hydrolase enzymes. For the reaction involving this compound, a specific energy barrier has been calculated. diva-portal.org
| Reaction Step | Computational Method | Calculated Activation Barrier | Reference |
| Formation of Phosphoenzyme Intermediate | Empirical Valence Bond (EVB) | 14.8 kcal/mol | diva-portal.org |
This calculated barrier for the nucleophilic mechanism is in good agreement with values reported from other studies. diva-portal.org The analysis also suggested that, due to the smaller inductive stabilization from the methyl groups, a stable pentavalent intermediate was not observed in this pathway. diva-portal.org
Energy Surface Mapping for Hydrolysis and Other Transformations
Mapping a potential energy surface (PES) is a powerful computational technique that provides a complete picture of the energy landscape of a chemical reaction. It allows researchers to identify reactants, products, intermediates, and the transition states that connect them. While the general methodology for mapping potential energy surfaces and calculating free-energy profiles is well-established in computational enzymology, a specific and detailed energy surface map for the uncatalyzed hydrolysis of this compound is not available in the reviewed literature. diva-portal.org Such a map would detail the energy changes as the P-F or P-O bonds break and new bonds with water are formed, providing a comprehensive understanding of the hydrolysis reaction.
Understanding Interactions with Adsorbent Surfaces
The interaction of chemical compounds with surfaces is critical for applications in catalysis, sensing, and decontamination. Computational studies can model the adsorption process, determining binding energies and identifying the most favorable interaction sites. Despite the importance of this area, particularly for the development of filtration and decontamination materials, theoretical studies focusing on the interaction and adsorption of this compound on specific adsorbent surfaces (e.g., activated carbon, metal oxides) are not prominently featured in the available scientific literature.
Theoretical Studies on Oxidation and Reduction Potentials
The electrochemical stability of a molecule is defined by its oxidation and reduction potentials. Computational chemistry, particularly DFT, is frequently used to predict these properties. Such studies are highly relevant in the context of lithium-ion batteries, where this compound can be formed from the degradation of electrolyte salts. ncepu.edu.cnacs.org
Theoretical calculations have been performed to understand the oxidative stability of this compound, especially in the presence of lithium ions, which is pertinent to the high-voltage environment of a battery cathode. ncepu.edu.cn These studies have shown that this compound is susceptible to oxidation. ncepu.edu.cn In contrast, for the related compound Diethyl fluorophosphate (DEFP), it is noted that the phosphorus atom is in its highest oxidation state (+5), making further oxidation of the phosphorus center unlikely under typical conditions.
Computational findings have supported experimental observations that this compound has a relatively low oxidative stability, contributing to the formation of a cathode-electrolyte interphase in batteries. ncepu.edu.cn
| Compound/Complex | Computational Finding | Reference |
| This compound (with Li attached) | Low oxidative stability (~2.5 eV) | ncepu.edu.cn |
| Dimethyl methylphosphonate (DMMP) | Higher oxidative stability (5.1 eV) | ncepu.edu.cn |
These theoretical results help explain the role of this compound in the complex electrochemical environment of a lithium-ion battery, confirming its propensity for oxidative decomposition. ncepu.edu.cn
Dimethyl Fluorophosphate in Advanced Materials Research
Formation and Behavior in Lithium-Ion Battery Electrolyte Decomposition
The electrolyte in a lithium-ion battery, typically a solution of lithium hexafluorophosphate (B91526) (LiPF6) salt in a mixture of organic carbonate solvents, is not chemically inert and degrades over time. shimadzu-webapp.eu This degradation occurs through both chemical and electrochemical pathways, leading to the formation of a complex mixture of products, including various organophosphates. shimadzu-webapp.eunih.gov Among these, Dimethyl fluorophosphate (B79755) is a prominent species that signals the breakdown of the essential electrolyte components.
Identification as a Decomposition Product of Lithium Hexafluorophosphate (LiPF6)
Dimethyl fluorophosphate is not a component of fresh battery electrolytes but is formed as a result of the decomposition of the widely used conducting salt, lithium hexafluorophosphate (LiPF6). The degradation process is generally understood to begin with the dissociation of the LiPF6 salt into lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF5). shimadzu-webapp.eushimadzu.com In the presence of even trace amounts of water, which are difficult to completely eliminate from the battery system, the highly reactive PF5 undergoes hydrolysis to form phosphorus oxyfluoride (POF3) and hydrogen fluoride (HF). shimadzu.comnetzsch.com This POF3 is a key intermediate that subsequently reacts with the organic carbonate solvents to form various organofluorophosphates, including this compound. shimadzu-webapp.eudiva-portal.org
Chemical and Electrochemical Degradation Pathways of Electrolytes
The degradation of LIB electrolytes is a complex process influenced by both chemical (thermal) and electrochemical (operational) stress. shimadzu.com
Chemical Degradation: This form of aging can occur even when the battery is not in use, starting during the manufacturing, transport, and storage of the electrolyte. shimadzu.com It is significantly accelerated by elevated temperatures. uri.edu Thermal stress promotes the decomposition of LiPF6 and subsequent reactions with the solvent. rsc.orgrsc.org For instance, studies have shown that the concentration of decomposition products, including DMFP, increases when electrolytes are aged at high temperatures. rsc.orgrsc.org
Electrochemical Degradation: This occurs during the charging and discharging of the battery. nih.gov High electrode potentials, particularly at the cathode, can lead to the oxidation of the carbonate solvents. cam.ac.ukresearchgate.net This process can generate species that react with LiPF6, initiating an autocatalytic decomposition cycle that involves POF3 as a reactive intermediate. researchgate.net The products of electrochemical aging can differ from those of purely thermal aging, indicating that different reaction pathways may be favored depending on the conditions. nih.govrsc.org
Both pathways contribute to the consumption of the salt and solvent, the formation of a resistive solid-electrolyte interphase (SEI) on the electrodes, and the generation of gaseous and soluble decomposition products, ultimately leading to a decline in battery performance. atomfair.comresearchgate.net
Proposed Mechanisms for Fluorophosphate Formation from POF3
Once phosphorus oxyfluoride (POF3) is formed from the hydrolysis of LiPF6, it can react with the organic carbonate solvents in the electrolyte. shimadzu-webapp.eu While the exact reaction mechanisms are a subject of ongoing research, a generally accepted pathway involves the nucleophilic attack of solvent molecules or their byproducts on the POF3 molecule. shimadzu.comdiva-portal.org
Quantification of DMFP and Analogues in Aged Electrolytes
The detection and quantification of this compound and its analogues, such as ethyl methyl fluorophosphate (EMFP) and diethyl fluorophosphate (DEFP), in aged electrolytes are crucial for understanding degradation kinetics. Various analytical techniques have been developed for this purpose, with gas chromatography-mass spectrometry (GC-MS) being a primary method. shimadzu.comrsc.orgrsc.org
Researchers have successfully developed and applied GC-MS methods to identify and quantify non-ionic organophosphates like DMFP and DEFP in thermally aged electrolytes. rsc.orgrsc.orgresearchgate.net In some studies, known concentrations of synthesized standards were used to achieve absolute quantification. rsc.orgrsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed as a complementary technique for the identification and quantification of these compounds. rsc.org These analytical methods allow for the sensitive and selective detection of fluorophosphates even at early stages of electrolyte decomposition. shimadzu.com
Interactive Data Table: Detection of Fluorophosphates in Li-ion Battery Electrolytes
| Compound | Detection Method | Matrix | Key Finding | Reference |
| This compound (DMFP) | GC-MS | Thermally aged LiPF6 in EC/EMC | Successfully identified and quantified; concentration increases with aging time and temperature. | rsc.orgrsc.org |
| Diethyl fluorophosphate (DEFP) | GC-MS, LC-MS/MS | Thermally & electrochemically aged LiPF6 in EC/EMC | Successfully identified and quantified; comparison between GC-MS and LC-MS/MS results performed. | rsc.org |
| Ethyl methyl fluorophosphate (EMFP) | GC-MS | Long-term stored LiPF6 in EMC/EC | Clearly identified alongside DMFP and DEFP, indicating mixed solvent reactions. | shimadzu.com |
| Ionic Organo(fluoro)phosphates | IC-ESI-MS | Thermally aged LiPF6-based electrolytes with added water | Quantification of ionic species achieved using a structurally similar internal standard. | rsc.orgsemanticscholar.org |
Note: EC = Ethylene (B1197577) Carbonate, EMC = Ethyl Methyl Carbonate, GC-MS = Gas Chromatography-Mass Spectrometry, LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry, IC-ESI-MS = Ion Chromatography-Electrospray Ionization-Mass Spectrometry.
Role as a Marker for Electrolyte Degradation
The presence and concentration of this compound and other related fluorophosphates serve as reliable indicators, or markers, for the onset and progression of electrolyte degradation. shimadzu.com Since these compounds are not present in fresh electrolytes, their detection confirms that the decomposition of the LiPF6 salt has begun. Monitoring the quantity of these markers can provide valuable insights into the aging stage of the battery. shimadzu.com This information is critical for quality control during electrolyte manufacturing and storage, as well as for diagnosing the state of health of a battery during its operational life. shimadzu-webapp.eushimadzu.com
Research on Stability and Reactivity in Battery Environments
The reactivity of DMFP and its analogues is of interest due to their structural similarity to certain chemical warfare agents. semanticscholar.orgnih.gov Within the battery, these compounds are part of a complex mixture of degradation products. Their continued reaction or decomposition can further contribute to changes in the electrolyte composition and the properties of the electrode-electrolyte interfaces. For example, the formation of acidic species like HF during the initial LiPF6 hydrolysis can catalyze further degradation reactions, creating a feedback loop that accelerates aging. netzsch.comresearchgate.net Understanding the stability of these fluorophosphate compounds under various operating voltages and temperatures is essential for developing strategies to mitigate electrolyte degradation and improve the long-term performance and safety of lithium-ion batteries.
Influence of Water Traces and Temperature on Formation Kinetics
The formation of this compound in lithium-ion batteries is intrinsically linked to the decomposition of the commonly used lithium hexafluorophosphate (LiPF6) salt. This process is highly sensitive to the presence of trace amounts of water and elevated temperatures, which accelerate the degradation cascade leading to DMFP.
The initial step involves the thermal decomposition of LiPF6 into lithium fluoride (LiF) and phosphorus pentafluoride (PF5). shimadzu.com Subsequently, PF5, a potent Lewis acid, readily reacts with even minute quantities of water present in the electrolyte. This hydrolysis reaction produces phosphorus oxyfluoride (POF3) and hydrogen fluoride (HF). shimadzu.com It is this POF3 intermediate that serves as the primary precursor for the formation of organofluorophosphates, including DMFP, through reactions with the organic carbonate solvents in the electrolyte. uri.edusemanticscholar.orgresearchgate.net
The kinetics of these reactions are strongly temperature-dependent. Studies have shown that increasing the temperature significantly accelerates the rate of LiPF6 decomposition and, consequently, the formation of its byproducts. nih.gov For instance, thermal aging experiments conducted at temperatures ranging from 60°C to 95°C are often used to intentionally induce and study the formation of these compounds in a controlled manner. rsc.orgresearchgate.netresearchgate.net The rate of water consumption, which is a proxy for the decomposition rate, has been found to follow a kinetic law that is dependent on the concentrations of both water and LiPF6. elsevierpure.com
The following table illustrates the effect of water content on the formation of various organo(fluoro)phosphate species after thermal aging. While not exclusively showing DMFP, it demonstrates the clear trend of increased decomposition product formation with higher water content.
| Added Water (vol%) | Methyl Fluorophosphate (MFP) (mmol/L) | Ethyl Phosphate (B84403) (EP) (mmol/L) | Dimethyl Phosphate (DMP) (mmol/L) |
|---|---|---|---|
| 0.0 | 0.5 | 0.1 | 0.2 |
| 0.4 | 13.0 | 1.0 | 0.8 |
| 0.8 | 25.0 | 2.5 | 1.5 |
| 1.5 | 40.0 | 5.0 | 3.0 |
| 2.5 | 60.0 | 8.0 | 5.0 |
Data is synthesized from trends described in literature for illustrative purposes. rsc.org
Interaction with Electrolyte Solvents and Additives
This compound is a product of the reaction between LiPF6 decomposition intermediates and the organic solvents that constitute the electrolyte. The most common solvents in commercial lithium-ion batteries are cyclic carbonates like ethylene carbonate (EC) and linear carbonates such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC). uri.edusemanticscholar.orgresearchgate.net
The precursor POF3 can react with these carbonate solvents to form various fluorophosphate species. For example, the reaction with dimethyl carbonate can lead to the formation of this compound. uri.eduresearchgate.net The reactivity of these solvents towards LiPF6 decomposition products is not uniform; studies have indicated that the relative reactivity at elevated temperatures follows the order: EC > DEC > EMC > DMC. researchgate.net
Electrolyte additives are crucial in modifying the chemical environment and influencing these decomposition pathways. Additives such as fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are widely used to improve the stability of the solid electrolyte interphase (SEI) on the anode. batterydesign.net Research has shown that these additives can also impact the formation of this compound. Specifically, FEC has been identified as a beneficial additive that can suppress the formation of toxic organofluorophosphates. researchgate.net A dual-additive approach, combining FEC with lithium difluorophosphate (LiDFP), has been demonstrated to successfully inhibit both thermal and electrochemical formation of these undesirable byproducts. researchgate.net The mechanism often involves the preferential reaction of the additive at the electrode surface, forming a more stable and protective SEI layer that limits the exposure of the bulk electrolyte to degradative conditions.
Impact of Electrochemical Cycling on Decomposition Product Profiles
The formation of this compound is not limited to thermal degradation during storage but also occurs actively during the electrochemical cycling of a battery. The high potentials experienced at the cathode and the reductive environment at the anode during charging and discharging create conditions ripe for electrolyte decomposition.
Studies employing analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have successfully identified and quantified this compound and related compounds in electrolytes extracted from cycled cells. researchgate.netrsc.org For instance, holding a cell at a high cut-off potential (e.g., 5.5 V) for extended periods has been shown to accelerate the electrochemical degradation of the electrolyte, leading to a measurable increase in the concentration of this compound. researchgate.net
The decomposition product profile evolves with continued cycling. The constant breakdown and reformation of the SEI layer, especially on high-capacity anodes like silicon, can consume electrolyte and generate decomposition products. The concentration of species like this compound and diethyl fluorophosphate (DEFP) can be quite significant, indicating a strong decomposition of the electrolyte under electrochemical stress. rsc.org
The following table presents representative data on the concentration of this compound and a related compound, diethyl fluorophosphate, after different aging conditions.
| Condition | This compound (DMFP) (wt%) | Diethyl Fluorophosphate (DEFP) (wt%) |
|---|---|---|
| Fresh Electrolyte | Not Detected | Not Detected |
| Thermal Aging (95°C, 13 days) | 0.15 | 0.18 |
| Electrochemical Aging (5.5V, 72h) | 0.08 | 0.12 |
Data derived from quantitative studies on electrolyte decomposition. researchgate.netrsc.org
Strategies for Mitigating Fluorophosphate Formation
Given the detrimental impact of electrolyte decomposition on battery life and the potential toxicity of organofluorophosphates, significant research has focused on strategies to mitigate their formation. These strategies primarily revolve around improving the intrinsic stability of the electrolyte and the electrode-electrolyte interfaces.
One of the most effective approaches is the use of functional electrolyte additives. As previously mentioned, additives like FEC have proven successful in suppressing organofluorophosphate formation. researchgate.net This is often achieved by creating a more robust and stable SEI layer on the anode, which acts as a better barrier between the electrode and the electrolyte, thereby reducing parasitic reactions. researchgate.net The combination of multiple additives, such as FEC and LiDFP, can have a synergistic effect, further enhancing the stability of the system. researchgate.net
Another strategy involves modifying the solvent blend to be inherently more stable or to operate in a way that is less conducive to the decomposition of LiPF6. This can include using co-solvents that are less reactive or that stabilize the LiPF6 salt.
Future Research Directions and Emerging Applications
The study of dimethyl fluorophosphate (B79755) (DMFP) and related organophosphorus compounds is entering a new phase, driven by advancements in analytical techniques, computational chemistry, and materials science. Future research is poised to unravel complex mechanisms, develop novel applications, and provide a deeper understanding of the fundamental chemistry governing these molecules.
Q & A
Q. Notes
- Avoid abbreviations: Use full chemical names (e.g., "diisopropyl fluorophosphate" instead of DFP).
- Toxicity studies should follow Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for class-based extrapolation .
- For optical applications, prioritize fluorophosphate matrices with >20 mol% halide content to prevent phase separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
